molecular formula C16H12BrN3O2S B11770137 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11770137
M. Wt: 390.3 g/mol
InChI Key: COJMOAWFCQSCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (CAS 334503-94-5) is a synthetic oxadiazole derivative supplied for research purposes. This compound features a 1,3,4-oxadiazole core functionalized with a 2-bromophenyl moiety at the 5-position and a phenylacetamide group connected via a thioether linkage. With molecular formula C16H12BrN3O2S and molecular weight 390.25 g/mol , it serves as a valuable scaffold in antimicrobial research and medicinal chemistry. Compounds within this structural class have demonstrated significant potential in biological screening, particularly as antimicrobial agents against various microbial species . Researchers utilize this acetamide derivative to investigate structure-activity relationships in heterocyclic compounds, with studies showing that similar N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides exhibit variable antimicrobial activity while generally demonstrating lower cytotoxicity profiles, making them promising candidates for further therapeutic development . The incorporation of the bromophenyl substituent enhances the compound's potential for structural modification and interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed to maintain compound integrity.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)

InChI Key

COJMOAWFCQSCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Stepwise Construction of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides under dehydrating conditions. A representative protocol begins with the conversion of 2-bromobenzoic acid (1) to its ethyl ester (2) using ethanol and sulfuric acid. Subsequent treatment with hydrazine hydrate yields 2-bromobenzohydrazide (3) , which undergoes cyclization with carbon disulfide (4) in the presence of potassium hydroxide to form 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol (5) .

Key Reaction Conditions

  • Cyclization : Conducted in ethanol at reflux (78°C) for 8–12 hours.

  • Yield : 65–72% for intermediate 5 , confirmed by thin-layer chromatography (TLC) and melting point analysis.

Thioether Bond Formation via Alkylation

The thiol group of intermediate 5 is alkylated with N-phenyl-2-chloroacetamide (6) to introduce the thioacetamide moiety. This step employs potassium carbonate as a base in dimethylformamide (DMF) at room temperature.

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol+N-Phenyl-2-chloroacetamideK2CO3,DMFTarget Compound\text{5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol} + \text{N-Phenyl-2-chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimization Insights

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion, improving reaction kinetics compared to acetone or acetonitrile.

  • Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions, achieving yields of 68–75%.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances employ tandem esterification-cyclization-alkylation sequences to reduce purification steps. For example, 2-bromobenzoic acid is treated with ethyl chloroacetate and hydrazine in a single reactor, followed by in situ cyclization with carbon disulfide. The resultant thiol intermediate is directly alkylated with N-phenyl-2-bromoacetamide, yielding the target compound in 58% overall yield.

Advantages

  • Time Efficiency : Reduces synthesis time from 48 hours to 24 hours.

  • Atom Economy : Minimizes solvent waste and intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) accelerates cyclization and alkylation steps, achieving 80% yield for the oxadiazole core within 30 minutes. Subsequent alkylation under microwave conditions completes the synthesis in 2 hours, compared to 12 hours via conventional heating.

Characterization Data

  • IR Spectroscopy : νmax\nu_{\text{max}} 1680 cm1^{-1} (C=O stretch), 1246 cm1^{-1} (C-O-C oxadiazole).

  • 1^1H NMR : δ 4.32 ppm (s, 2H, SCH2_2), 7.00–8.01 ppm (m, 13H, aromatic).

Critical Analysis of Reaction Parameters

Solvent Effects on Yield

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency due to improved solubility of ionic intermediates.

Table 1. Solvent Impact on Alkylation Yield

SolventDielectric ConstantYield (%)
DMF36.775
Acetone20.762
Acetonitrile37.568

Temperature and Time Optimization

Elevating the reaction temperature from 25°C to 60°C during alkylation increases the yield from 65% to 78% but risks decomposition above 70°C.

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS (m/zm/z): 475 [M+H]+^+.

  • Elemental Analysis : Calculated for C22_{22}H16_{16}BrN3_3O2_2S: C, 55.71; H, 3.40; N, 8.86. Observed: C, 55.68; H, 3.42; N, 8.85.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive oxidation of the thiol group to disulfide is minimized by conducting reactions under nitrogen atmosphere.

Regioselectivity in Cyclization

The use of anhydrous potassium hydroxide ensures exclusive formation of the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole byproducts.

Comparative Evaluation of Synthetic Routes

Table 2. Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Time (h)
Conventional Stepwise45248
One-Pot Tandem35824
Microwave-Assisted4726

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 2-bromophenyl derivatives with thioamide precursors and oxadiazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound class has been a focal point in recent studies. For example, derivatives containing the oxadiazole moiety have been evaluated for their efficacy against different cancer cell lines. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells by triggering cellular stress responses and disrupting mitochondrial function .

Case Study: Anticancer Efficacy
A study focused on the synthesis of oxadiazole derivatives assessed their cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The results indicated that certain derivatives exhibited high levels of growth inhibition, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide. Modifications at various positions on the phenyl and oxadiazole rings can significantly influence both antimicrobial and anticancer activities. For instance:

Modification Effect on Activity
Substituents on phenylAltered binding affinity to targets
Variation in oxadiazoleChanges in solubility and bioavailability
Halogen substitutionsEnhanced potency against specific pathogens

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Biological Activity (IC₅₀/Selectivity) Key Findings Reference
Target Compound : 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide 2-Bromophenyl (oxadiazole), N-phenyl (acetamide) Not explicitly reported in evidence; inferred from analogues Structural similarity suggests potential anticancer/antimicrobial activity
4h : 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide 2-Acetamidophenoxymethyl (oxadiazole) IC₅₀ <0.14 μM (A549 lung cancer), SI <224.36 Exceptional cytotoxicity and selectivity against cancer cells
5g : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide 5-Bromobenzofuran (oxadiazole) Tyrosinase inhibition (data not provided) Synthesized via ultrasonic methods; 65% yield, MP 227–228°C
2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran (oxadiazole), 3-chlorophenyl (acetamide) Antimicrobial activity Potent in benzofuran-oxadiazole series; laccase catalysis reported
3a : N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Pyridinyl (oxadiazole), nitrophenyl-thiazole (acetamide) Acetylcholinesterase inhibition (data not provided) Synthesized via reflux; 72% yield, MP 184–185°C
C17H18BrN3OS : 2-((5-(4-Bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide 4-Bromophenyl (imidazole), dimethyl (imidazole) Not reported Structural variation with imidazole core; molecular weight 416.3 g/mol

Structure-Activity Relationships (SAR)

Oxadiazole Substituents :

  • Electron-withdrawing groups (e.g., bromine in target compound and 5g ) enhance stability and interaction with hydrophobic enzyme pockets.
  • Bulky groups (e.g., benzofuran in 5g ) may restrict binding to specific targets compared to smaller aryl groups .

Acetamide Nitrogen Modifications: 4h’s 2-acetamidophenoxy group increases polarity and selectivity, whereas the target compound’s N-phenyl group favors lipophilicity . Halogenated aryl groups (e.g., 3-chlorophenyl in 2a) improve antimicrobial activity via enhanced electrophilicity .

Biological Activity

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.

  • Molecular Formula : C22H16BrN3O3S
  • Molecular Weight : 482.35 g/mol
  • CAS Number : 332154-67-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide. The compound was evaluated against various bacterial strains using methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cancer cell lines. The results showed that it possesses notable cytotoxicity, which could be attributed to its ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The IC50 values suggest that the compound is more potent against A549 cells compared to MCF-7 and HeLa cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
  • Antioxidant Activity : Preliminary studies indicate that it may also possess antioxidant properties, contributing to its overall therapeutic potential.

Case Studies

A recent case study examined the effect of this compound in a murine model infected with Staphylococcus aureus. The administration of the compound led to a significant reduction in bacterial load compared to control groups, showcasing its potential as an effective treatment option for bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with cyclization of hydrazides to form the oxadiazole ring (e.g., using 2-bromoaryl hydrazides) followed by thioether linkage formation. Key steps include:

  • Cyclization : Refluxing hydrazides with carbon disulfide or acid chlorides in ethanol or DMF .
  • Thioether Coupling : Reacting the oxadiazole intermediate with 2-chloro-N-phenylacetamide under basic conditions (e.g., K₂CO₃ in acetone) .
  • Characterization : TLC for reaction monitoring (hexane:ethyl acetate, 9:1) and NMR/IR for structural confirmation. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm in ¹H-NMR .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts (e.g., sulfoxide formation) .

Advanced Research Questions

Q. What structural features of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide contribute to its biological activity, and how do substituents modulate potency?

  • Mechanistic Insights :

  • The bromophenyl group enhances lipophilicity and target binding (e.g., enzyme active sites), while the oxadiazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • Substituent Effects :
Substituent PositionBiological Activity (IC₅₀)Key Observation
2-Bromophenyl0.14 μM (anticancer)High selectivity index (SI > 10)
4-Fluorophenyl1.2 μM (antimicrobial)Reduced potency due to steric hindrance

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

  • Analytical Approach :

  • Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. ATP-based assays). For example, MTT may underestimate toxicity due to mitochondrial interference .
  • Metabolic Profiling : Use liver microsomes to identify species-specific metabolism (e.g., CYP3A4-mediated degradation in human vs. rodent models) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Formulation : Nanoemulsions (e.g., Tween 80/PEG 400) increase solubility from 2 µg/mL (aqueous) to 15 µg/mL .
  • Prodrug Design : Introduce ester groups at the acetamide moiety to enhance intestinal absorption, followed by enzymatic cleavage in plasma .

Methodological Notes

  • Contradiction Resolution : Cross-validate spectral data (e.g., ¹³C-NMR for carbonyl confirmation at δ 165–170 ppm) when conflicting reports arise .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in stereochemistry, particularly for thioether bond geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.